7,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
7,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of chlorine atoms at the 7th and 8th positions and a ketone group at the 2nd position makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one typically involves the chlorination of a naphthalenone precursor. One common method is the Friedel-Crafts acylation of a chlorinated naphthalene derivative, followed by reduction and further chlorination.
Industrial Production Methods
Industrial production methods may involve large-scale chlorination reactions using chlorine gas and suitable catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized naphthalenone derivatives.
Reduction: 7,8-Dichloro-3,4-dihydronaphthalen-2-ol.
Substitution: Various substituted naphthalenone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dichloronaphthalene
- 3,4-Dihydronaphthalen-2(1H)-one
- 7,8-Dichloro-1-tetralone
Uniqueness
The unique combination of chlorine atoms and a ketone group in 7,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one distinguishes it from other similar compounds. This structural uniqueness may confer specific chemical reactivity and biological activity.
Properties
CAS No. |
82302-33-8 |
---|---|
Molecular Formula |
C10H8Cl2O |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
7,8-dichloro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8Cl2O/c11-9-4-2-6-1-3-7(13)5-8(6)10(9)12/h2,4H,1,3,5H2 |
InChI Key |
PURCNEPPKYSHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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